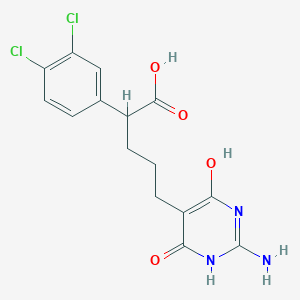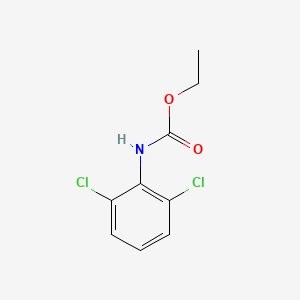
Ethyl (2,6-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of carbamic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2,6-dichloroaniline with ethyl chloroformate: This method involves the reaction of 2,6-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation of 2,6-dichloroaniline: Another method involves the carbamoylation of 2,6-dichloroaniline using ethyl isocyanate.
Industrial Production Methods: Industrial production of ethyl (2,6-dichlorophenyl)carbamate often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl (2,6-dichlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloroaniline and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to elevated temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2,6-dichloroaniline derivatives can be formed.
Hydrolysis: 2,6-dichloroaniline and ethanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Ethyl (2,6-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Ethyl (2,6-dichlorophenyl)carbamate exerts its effects by inhibiting specific enzymes, such as acetylcholinesterase, in pests. This inhibition leads to the accumulation of acetylcholine, resulting in the disruption of normal nerve function and ultimately causing the death of the pest .
Comparison with Similar Compounds
Methyl (2,6-dichlorophenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2,6-dichlorophenyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of the ethyl group and the 2,6-dichlorophenyl moiety, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
UUHKLXIRQAXOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)
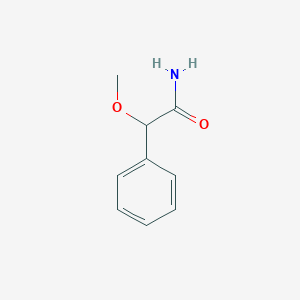


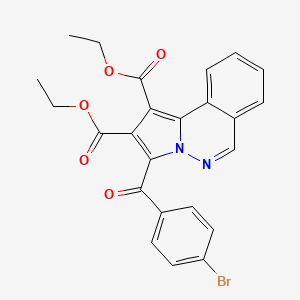
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
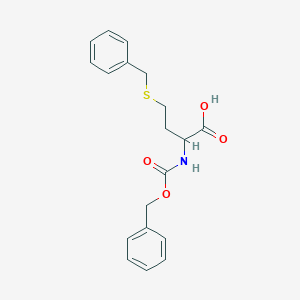
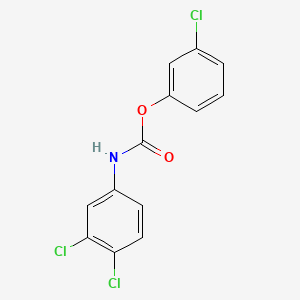

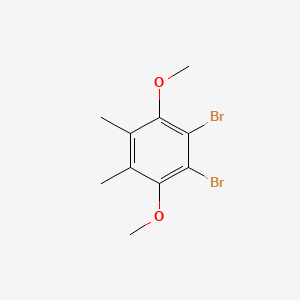
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

